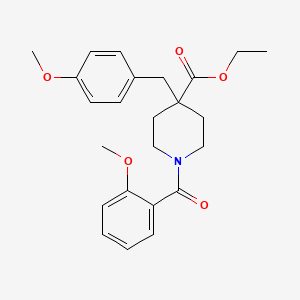
ethyl 1-(2-methoxybenzoyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(2-methoxybenzoyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate, also known as EMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine and drug development. EMBP is a piperidine-based compound that has been synthesized through a complex chemical process.
作用機序
The mechanism of action of ethyl 1-(2-methoxybenzoyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of certain neurotransmitters and receptors in the brain and nervous system. This compound has been shown to bind to mu-opioid receptors in the brain, which are involved in the regulation of pain and reward pathways. Additionally, this compound has been found to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response, suggesting that it may have anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been found to decrease pain sensitivity and reduce inflammation. Additionally, this compound has been shown to reduce tumor growth and improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to have a low toxicity profile, suggesting that it may be safe for use in humans.
実験室実験の利点と制限
One of the main advantages of ethyl 1-(2-methoxybenzoyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate is its potent analgesic and anti-inflammatory properties, which make it a promising candidate for the development of new pain medications. Additionally, this compound has been found to have antitumor activity, suggesting that it may have potential as a cancer treatment. However, one limitation of this compound is that it is a complex chemical compound that requires careful attention to detail and precise control over reaction conditions to ensure the purity and yield of the final product. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
将来の方向性
There are several future directions for research on ethyl 1-(2-methoxybenzoyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate. One potential direction is the development of new pain medications based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and Alzheimer's disease. Furthermore, future research could focus on improving the synthesis method for this compound to increase the yield and purity of the final product. Overall, this compound is a promising compound that has the potential to make significant contributions to the field of medicine and drug development.
合成法
The synthesis of ethyl 1-(2-methoxybenzoyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate is a complex chemical process that involves several steps. The first step involves the reaction of 2-methoxybenzoyl chloride with piperidine to form 1-(2-methoxybenzoyl)-4-piperidone. The second step involves the reaction of 4-methoxybenzyl chloride with the 1-(2-methoxybenzoyl)-4-piperidone to form this compound. The synthesis of this compound requires careful attention to detail and precise control over reaction conditions to ensure the purity and yield of the final product.
科学的研究の応用
Ethyl 1-(2-methoxybenzoyl)-4-(4-methoxybenzyl)-4-piperidinecarboxylate has been the subject of extensive scientific research due to its potential applications in the field of medicine and drug development. This compound has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, this compound has been shown to have antitumor activity, suggesting that it may have potential as a cancer treatment. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
特性
IUPAC Name |
ethyl 1-(2-methoxybenzoyl)-4-[(4-methoxyphenyl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-4-30-23(27)24(17-18-9-11-19(28-2)12-10-18)13-15-25(16-14-24)22(26)20-7-5-6-8-21(20)29-3/h5-12H,4,13-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCICZCYEDYZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CC=CC=C2OC)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5087901.png)
![4-[3-(4-chlorobenzyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5087904.png)
![N-(3-fluorophenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B5087921.png)

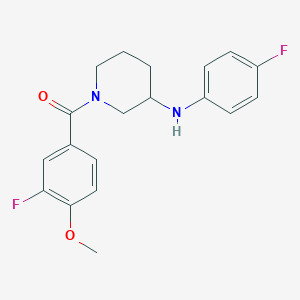
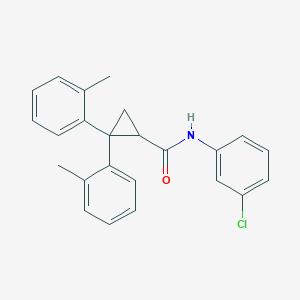
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-[4-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5087963.png)
![2-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B5087970.png)
![N-(2-methoxyethyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5087989.png)
![2-ethyl-3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5087991.png)
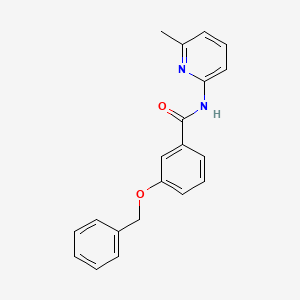
![1-(4-bromophenyl)-3-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5088004.png)
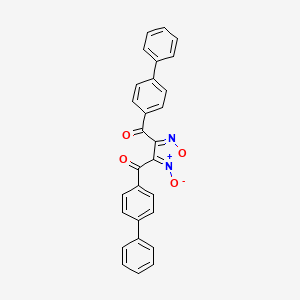
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2,3,4,5,6-pentamethylbenzamide](/img/structure/B5088012.png)
